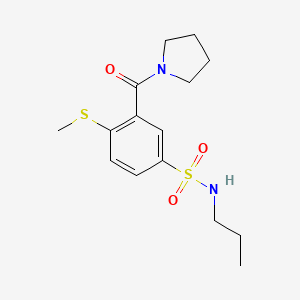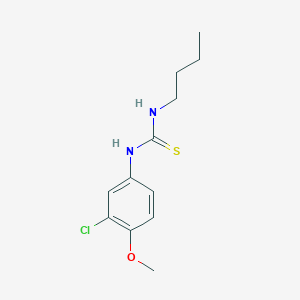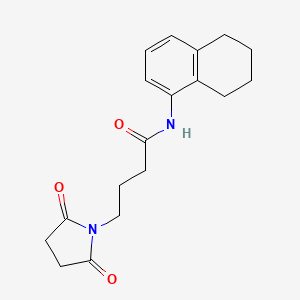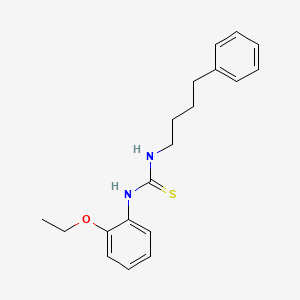
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. MPB is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in several types of cancer.
Mécanisme D'action
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide inhibits the activity of CA IX by binding to its active site. CA IX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is essential for the regulation of pH in cancer cells. By inhibiting CA IX, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is essential for the elimination of cancer cells. 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to enhance the efficacy of other anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX, which makes it an ideal tool to study the role of CA IX in cancer. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can lead to off-target effects. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in scientific research. One direction is to study the role of CA IX in other types of cancer. Another direction is to study the mechanism of action of 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in more detail. Moreover, there is a need to develop more potent and selective inhibitors of CA IX. Finally, there is a need to develop new methods for the delivery of 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide to cancer cells.
Applications De Recherche Scientifique
4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of CA IX in cancer. CA IX is a transmembrane protein that is expressed in several types of cancer, including breast, lung, and colorectal cancer. 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CA IX. Moreover, 4-(methylthio)-N-propyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been used in combination with other anticancer drugs to enhance their efficacy.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-8-16-22(19,20)12-6-7-14(21-2)13(11-12)15(18)17-9-4-5-10-17/h6-7,11,16H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVYTFLHHAIUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4847934.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)


![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4847989.png)

![N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-4-[(pentafluorophenoxy)methyl]benzohydrazide](/img/structure/B4848011.png)

![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)

![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-cyclohexylurea](/img/structure/B4848059.png)